molecular formula C13H11N3 B8688451 1,9-Acridinediamine CAS No. 23043-60-9

1,9-Acridinediamine

Cat. No. B8688451
Key on ui cas rn: 23043-60-9
M. Wt: 209.25 g/mol
InChI Key: NDNCMVVGTGZIMI-UHFFFAOYSA-N
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Patent
US09127164B2

Procedure details

To a 50 mL rbf equipped with a nitrogen bubbler were charged 1-nitro-9-aminoacridine (162 mg, 0.68 mmol) and ethyl acetate (3.4 mL). Methanol (1.7 mL) and Pd/Alumina 10% (22 mg) were added and the reaction mixture was stirred to a fine suspension. Ammonium formate (85 mg, 1.35 mmol) was added and the mixture was stirred for 20 min at room temperature. A further portion of ammonium formate (128 mg, 2.03 mmol) was then added. Stirring was maintained overnight. The reaction mixture was filtered to remove catalyst and concentrated to dryness. The residue was purified by flashmaster column eluting with a gradient elution (DCM→DCM:MeOH 98:2) to afford pure 1,9-diaminoacridine as a brown-yellow solid (57 mg, 40%). 1H NMR and LCMS analyses conformed to structure.
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
128 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Pd Alumina
Quantity
22 mg
Type
reactant
Reaction Step Four
Quantity
1.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:8](=[N:9][C:10]3[C:15]([C:16]=2[NH2:18])=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=[CH:6][CH:5]=1)([O-])=O.C(OCC)(=O)C.C([O-])=O.[NH4+]>CO>[NH2:1][C:4]1[C:17]2[C:8](=[N:9][C:10]3[C:15]([C:16]=2[NH2:18])=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
162 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC2=NC3=CC=CC=C3C(=C12)N
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
85 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
128 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Pd Alumina
Quantity
22 mg
Type
reactant
Smiles
Name
Quantity
1.7 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred to a fine suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 mL rbf equipped with a nitrogen bubbler
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 min at room temperature
Duration
20 min
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flashmaster column
WASH
Type
WASH
Details
eluting with a gradient elution (DCM→DCM:MeOH 98:2)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC2=NC3=CC=CC=C3C(=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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